molecular formula C18H19NO2 B5960923 3-hydroxy-N,1-diphenylcyclopentane-1-carboxamide

3-hydroxy-N,1-diphenylcyclopentane-1-carboxamide

Cat. No.: B5960923
M. Wt: 281.3 g/mol
InChI Key: TUYSWIGQQQNELK-UHFFFAOYSA-N
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Description

3-hydroxy-N,1-diphenylcyclopentane-1-carboxamide is a chemical compound with a complex structure that includes a cyclopentane ring substituted with hydroxy and diphenylcarboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-N,1-diphenylcyclopentane-1-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the cyclopentane ring, followed by the introduction of the hydroxy group and the diphenylcarboxamide moiety. The reaction conditions often involve the use of strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-N,1-diphenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxy group or to alter the carboxamide moiety.

    Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

3-hydroxy-N,1-diphenylcyclopentane-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-hydroxy-N,1-diphenylcyclopentane-1-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    N,1-diphenylcyclopentane-1-carboxamide: Lacks the hydroxy group, which may affect its reactivity and biological activity.

    3-hydroxy-N,1-diphenylcyclopentane-1-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.

Uniqueness

3-hydroxy-N,1-diphenylcyclopentane-1-carboxamide is unique due to the presence of both the hydroxy and diphenylcarboxamide groups, which confer specific chemical and biological properties

Properties

IUPAC Name

3-hydroxy-N,1-diphenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c20-16-11-12-18(13-16,14-7-3-1-4-8-14)17(21)19-15-9-5-2-6-10-15/h1-10,16,20H,11-13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYSWIGQQQNELK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1O)(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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